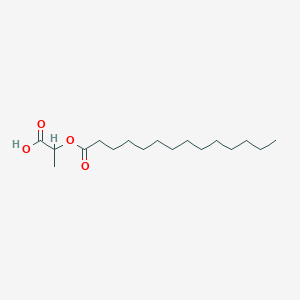
Tetradecanoic acid, 1-carboxyethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecanoic acid, 1-carboxyethyl ester is a chemical compound with the molecular formula C17H32O4This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Tetradecanoic acid, 1-carboxyethyl ester can be synthesized through the esterification of tetradecanoic acid with 1-carboxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .
化学反応の分析
Types of Reactions
Tetradecanoic acid, 1-carboxyethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tetradecanoic acid and 1-carboxyethanol in the presence of a strong acid or base.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of the ester can yield alcohols and other reduced compounds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 1-carboxyethanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
科学的研究の応用
Tetradecanoic acid, 1-carboxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
作用機序
The mechanism of action of tetradecanoic acid, 1-carboxyethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes .
類似化合物との比較
Similar Compounds
Myristic acid (Tetradecanoic acid): The parent compound of tetradecanoic acid, 1-carboxyethyl ester.
Isopropyl myristate: An ester of myristic acid with isopropanol, commonly used in cosmetics.
Phorbol myristate acetate: A biologically active ester of myristic acid used in research.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its long carbon chain and ester linkage make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
特性
CAS番号 |
18696-52-1 |
|---|---|
分子式 |
C17H32O4 |
分子量 |
300.4 g/mol |
IUPAC名 |
2-tetradecanoyloxypropanoic acid |
InChI |
InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)21-15(2)17(19)20/h15H,3-14H2,1-2H3,(H,19,20) |
InChIキー |
YPHNXABZHOIFRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



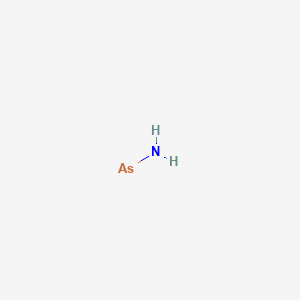

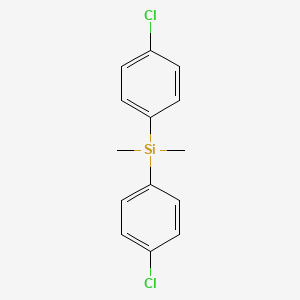
![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)



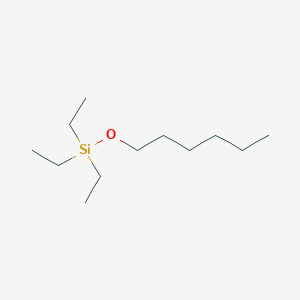
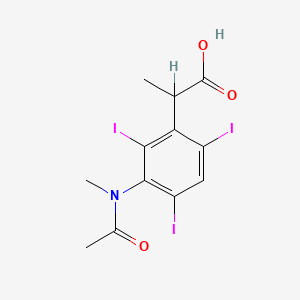
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)


![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
